1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
Overview
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H11Cl2NOS and its molecular weight is 288.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that compounds with a similar thiazole structure have been associated with antidepressant activity . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as monoamine neurotransmitters .
Mode of Action
It’s suggested that similar compounds may interact with their targets to modulate the release of monoamine neurotransmitters . This could potentially result in changes in neuronal signaling and mood regulation.
Biochemical Pathways
Given the potential antidepressant activity, it’s possible that this compound may influence pathways involving monoamine neurotransmitters, such as serotonin, dopamine, and noradrenaline . These neurotransmitters play crucial roles in mood regulation and are often the targets of antidepressant drugs.
Result of Action
Based on the potential antidepressant activity, it’s possible that this compound may result in changes in neuronal signaling and mood regulation .
Biochemical Analysis
Biochemical Properties
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound can participate in nucleophilic and electrophilic reactions, making it reactive in biological systems . It has been observed to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound can inhibit or activate these enzymes, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. In cancer cells, it has demonstrated cytotoxic effects, potentially through the induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites . This binding can result in the inhibition or activation of enzymes, altering their activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity . At higher doses, it has been associated with adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical effects .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS.ClH/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9;/h3-6H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWFCVMJNYOTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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